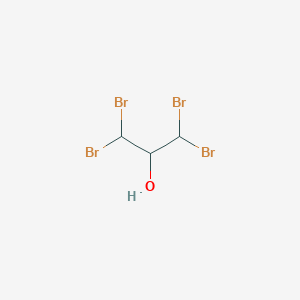
3-(2-Phenylhydrazinyl)cholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylhydrazinyl)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a 27-carbon biomarker produced by the diagenesis of cholesterol and is one of the most abundant biomarkers in the rock record
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylhydrazinyl)cholestane typically involves the reaction of cholestane with phenylhydrazine under specific conditions. One common method includes the following steps:
Preparation of Cholestan-3-one: Cholestan-3-one is prepared by oxidizing cholestane using reagents such as chromium trioxide (CrO3) in acetic acid.
Formation of this compound: Cholestan-3-one is then reacted with phenylhydrazine in the presence of an acid catalyst, such as hydrochloric acid (HCl), to form this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenylhydrazinyl)cholestane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group or other functional groups in the molecule.
Substitution: The phenylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological processes involving cholesterol and its derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylhydrazinyl)cholestane involves its interaction with specific molecular targets and pathways. The phenylhydrazinyl group may interact with proteins or enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cholestene: A derivative of cholestane with a double bond, used in bioorganic and medicinal chemistry.
Cholestan-3-one: An oxidized form of cholestane, used as an intermediate in the synthesis of other compounds.
Uniqueness
3-(2-Phenylhydrazinyl)cholestane is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical properties and potential applications. This modification allows for specific interactions with biological targets and the possibility of developing new therapeutic agents.
Propiedades
Número CAS |
63526-20-5 |
|---|---|
Fórmula molecular |
C33H54N2 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
1-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-phenylhydrazine |
InChI |
InChI=1S/C33H54N2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(35-34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-13,23-25,27-31,34-35H,9-11,14-22H2,1-5H3/t24-,25?,27?,28+,29-,30+,31+,32+,33-/m1/s1 |
Clave InChI |
VGODHDZUQWETSY-JFBFUDPXSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)NNC5=CC=CC=C5)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NNC5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


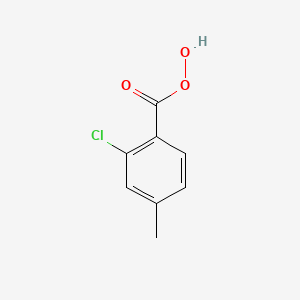
![1-Ethyl-3-{[(5-nitrothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14510608.png)
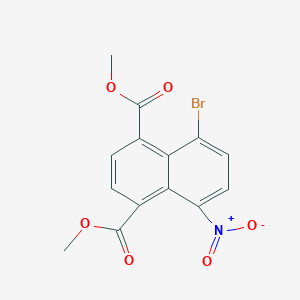
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)



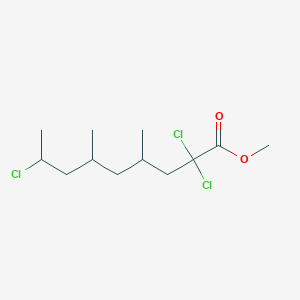
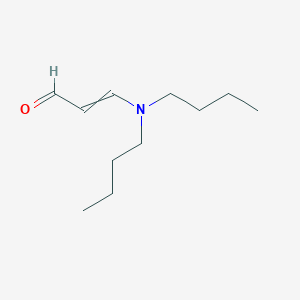
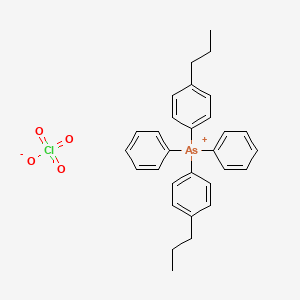
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)

![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
